3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both a pyridine ring and a carboxyphenyl group, which contribute to its chemical reactivity and versatility.
Preparation Methods
The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid can be achieved through several methods. One efficient synthetic approach involves the use of 1,2,4-triazine precursors. The initial step includes the preparation of 5-cyano-1,2,4-triazine by direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding a monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .
Chemical Reactions Analysis
3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sulfuric acid for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation with potassium permanganate results in the formation of the tricarboxylic acid derivative .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of metal–organic frameworks (MOFs). It serves as a common component for the preparation of MOFs used in gas storage and separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices . Additionally, it has been used as a ligand in nickel (II) complexes and as a precursor for coordination polymers with lanthanide cations .
Mechanism of Action
The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and coordination processes, contributing to their effectiveness in applications such as catalysis and drug delivery .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid include other pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) . The uniqueness of this compound lies in its combination of a pyridine ring with a carboxyphenyl group, which enhances its reactivity and versatility compared to its counterparts.
Properties
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJRHLDNZDAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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